molecular formula C17H18N2O B8222942 (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8222942
M. Wt: 266.34 g/mol
InChI Key: UJJLOBDTGLGTSM-CQSZACIVSA-N
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Description

(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole (CAS 292839-81-7) is a chiral monooxazoline ligand of high interest in the field of asymmetric synthesis and polymer chemistry . This compound is designed to form stable complexes with transition metals, such as cobalt, which are utilized as single-site catalysts for stereospecific polymerizations . Research indicates that cobalt complexes ligated by related pyridine-oxazoline ligands exhibit high catalytic activity in isoprene polymerization, producing polymers with high cis-1,4 selectivity and narrow molecular weight distribution . The rigid, chiral backbone of the ligand is crucial for imparting stereocontrol in catalytic cycles, making it a valuable tool for developing enantioselective reactions, including hydrogenation and carbon-carbon bond formation . With a molecular formula of C17H18N2O and a molecular weight of 266.34 g/mol, it is characterized by high enantiopurity (>97%) . For optimal stability, this product must be stored sealed under an inert atmosphere (nitrogen or argon), protected from light, and at 2-8°C . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

(4S)-4-phenyl-2-(2-pyridin-2-ylpropan-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-17(2,15-10-6-7-11-18-15)16-19-14(12-20-16)13-8-4-3-5-9-13/h3-11,14H,12H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLOBDTGLGTSM-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=N1)C2=NC(CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=N1)C2=N[C@H](CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization with Ketones

Reaction of (S)-2-amino-2-phenylethanol with 2-(pyridin-2-yl)propan-2-one under acidic conditions (e.g., methanesulfonic acid or HCl in toluene) facilitates oxazoline formation via azeotropic water removal. Typical conditions include refluxing at 40–45°C for 12–24 hours, yielding 70–85% after silica gel chromatography. Challenges arise in synthesizing 2-(pyridin-2-yl)propan-2-one , which requires Friedel-Crafts acylation of pyridine derivatives or Grignard coupling with acetone precursors.

Methanesulfonyl Chloride-Mediated Cyclization

A two-step protocol from involves:

  • Amide Formation : Reacting 2-(pyridin-2-yl)propan-2-carbonyl chloride with (S)-2-amino-2-phenylethanol in CH2_2Cl2_2 with Et3_3N to form the intermediate amide.

  • Cyclization : Treating the amide with methanesulfonyl chloride (MsCl) and Et3_3N at 0°C, followed by NaOH-mediated ring closure in methanol. This method achieves 91% yield and high enantiomeric excess (82% ee).

Gold-Catalyzed Synthesis from Cyanopyridine Precursors

Gold(III) complexes enable efficient pyridinyl-oxazoline synthesis via reaction of 2-cyanopyridine with chiral amino alcohols. While this method primarily generates 2-(pyridin-2-yl)oxazolines , modifications can introduce the propan-2-yl group:

Ligand Synthesis and Functionalization

  • Adduct Formation : Mixing 2-cyanopyridine with (S)-2-amino-2-phenylethanol in THF at 60°C for 8 hours forms a pyridinyl-amidine intermediate.

  • Cyclization : Gold(III) chloride (AuCl3_3) catalyzes cyclization in CH2_2Cl2_2, yielding 75–80% of the oxazoline core.

  • Alkylation : Post-synthetic alkylation with 2-bromopropane introduces the propan-2-yl group, though this step reduces yield to 50–60% .

Chiral Resolution and Asymmetric Synthesis

Enzymatic Resolution

Lipase-mediated acetylation of racemic oxazolines in vinyl acetate resolves enantiomers with >90% ee , though this method is less common for sterically hindered substrates.

Metal-Free Cyclization Strategies

PhI(OAc)2_22-Promoted Iodooxygenation

While designed for N-propargylamides , adapting this method for N-(2-(pyridin-2-yl)propan-2-yl)amides could enable oxazoline formation. Reaction with PhI(OAc)2_2 and LiI in CH2_2Cl2_2 at 25°C generates iodo intermediates, which cyclize under visible light to yield oxazoles. Modifications to retain the dihydrooxazoline structure are under investigation.

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYield (%)ee (%)
Acid-Catalyzed Cyclization(S)-2-amino-2-phenylethanol, ketoneHCl, toluene, reflux70–8599 (S)
MsCl-Mediated CyclizationAcyl chloride, amino alcoholMsCl, Et3_3N, 0°C9182
Gold-Catalyzed Synthesis2-cyanopyridine, amino alcoholAuCl3_3, THF75–8099 (S)
Enzymatic ResolutionRacemic oxazolineLipase, vinyl acetate45–50>90

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound showed promising results with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L, indicating its potential as an antibacterial agent .

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested alongside standard antibiotics. Results indicated that it outperformed several conventional antibiotics in inhibiting bacterial growth, particularly against resistant strains. The structural features of the compound were linked to its enhanced antimicrobial activity, suggesting that modifications to its structure could further improve efficacy .

Antioxidant Properties

The antioxidant capacity of (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole has been assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The compound exhibited significant radical scavenging activity, comparable to that of established antioxidants like ascorbic acid .

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
(S)-4-Phenyl...8510
Ascorbic Acid908
Quercetin8012

Anticancer Potential

Emerging research indicates that (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress modulation and inhibition of cell proliferation .

Case Study: Anticancer Activity

A specific study investigated the effects of this compound on human breast cancer cell lines. The results revealed a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound. This suggests potential for further development as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole with structurally related PyOx ligands:

Compound Name Substituents (Position) Key Features Catalytic Applications Enantioselectivity (ee%) Ref.
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) 4-tert-butyl, 2-pyridin-2-yl Enhanced solubility in non-polar solvents; scalable synthesis (64% yield) Asymmetric conjugate additions 90–98%
(S)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (L1) 4-phenyl, 2-(CF₃-pyridyl) Electron-withdrawing CF₃ group improves catalytic activity in C–H activation Pd-catalyzed arylboronic acid additions 85–93%
(R)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole (R)-configuration Enantiomeric counterpart; opposite stereoselectivity Comparative studies in asymmetric synthesis 88–95% (opposite e.r.)
(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 4-isopropyl, 2-(CF₃-pyridyl) Hybrid steric/electronic effects; high thermal stability Ni-catalyzed radical capture N/A

Catalytic Performance

Enantioselectivity :

  • (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole demonstrates comparable enantioselectivity (88–95% ee) to (S)-t-BuPyOx (90–98% ee) in Pd-catalyzed conjugate additions but requires optimization to match L1’s performance in electron-deficient systems .
  • The (R)-enantiomer shows inverted selectivity, confirming the ligand’s stereochemical control .

Reaction Scope: Palladium Catalysis: (S)-t-BuPyOx and L1 outperform the phenyl-substituted analog in reactions requiring bulky substrates (e.g., β,β-disubstituted enones) due to their tailored steric profiles . Nickel Catalysis: The trifluoromethyl-substituted analog in exhibits superior stability in radical capture reactions, whereas the phenyl variant is prone to hydrolysis under acidic conditions .

Synthetic Accessibility :

  • (S)-t-BuPyOx is synthesized in 64% overall yield via a three-step route from picolinic acid, while the phenyl-propan-2-yl derivative requires additional steps for introducing the bulky 2-pyridinylpropane group, reducing scalability .

Stability and Solubility :

  • The tert-butyl group in (S)-t-BuPyOx enhances solubility in organic solvents (e.g., toluene, CH₂Cl₂), whereas the phenyl analog exhibits lower solubility, necessitating polar aprotic solvents like DMF .
  • Hydrolysis susceptibility: The oxazoline ring in phenyl-substituted derivatives is more prone to acidic hydrolysis than CF₃- or tert-butyl-substituted analogs .

Data Table: Physicochemical Properties

Property (S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole (S)-t-BuPyOx L1 (CF₃-substituted)
Molecular Weight 292.34 g/mol 205.13 g/mol 297.27 g/mol
Melting Point 70–71°C (decomposes) 70.2–71.0°C 79.6–79.9°C
Solubility (CH₂Cl₂) Moderate High High
Hydrolysis Resistance (pH 7) Low Moderate High
Enantiomeric Excess (Typical) 88–95% 90–98% 85–93%

Biological Activity

(S)-4-Phenyl-2-(2-(pyridin-2-yl)propan-2-yl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Molecular Formula : C17_{17}H18_{18}N2_2O
Molecular Weight : 266.33 g/mol
CAS Number : 292839-81-7

The compound features a dihydrooxazole ring, which is known for its ability to participate in various biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxazole derivatives, including those similar to (S)-4-phenyl compounds. A series of 4,5-dihydrooxazole derivatives demonstrated significant antifungal activity against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans0.03 - 0.5 μg/mL
Cryptococcus neoformans0.25 - 2 μg/mL
Aspergillus fumigatus0.25 - 2 μg/mL

Compounds A30-A34, structurally related to (S)-4-phenyl derivatives, exhibited broad-spectrum antifungal activity with favorable metabolic stability in human liver microsomes, indicating potential for therapeutic use in treating fungal infections .

The antifungal mechanism is primarily attributed to the inhibition of sterol biosynthesis via targeting the enzyme CYP51, which is crucial for fungal cell membrane integrity. The low MIC values suggest that these compounds can effectively disrupt fungal growth at minimal concentrations.

Pharmacokinetics

Pharmacokinetic studies on related compounds have shown promising results:

  • Half-life : Compounds A31 and A33 exhibited half-lives of approximately 80.5 min and 69.4 min, respectively.
  • Metabolic Stability : These compounds showed weak or negligible inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6, suggesting a lower risk of drug-drug interactions .

Case Studies

  • Case Study on Antifungal Efficacy
    A study evaluated the efficacy of a series of oxazole derivatives against Candida albicans in vitro. The results indicated that several compounds could reduce fungal viability significantly at low concentrations, with compound A31 showing the most promise due to its favorable pharmacokinetic profile.
  • Clinical Relevance
    The potential application of these compounds in clinical settings is supported by their broad-spectrum activity and low toxicity profile observed in preliminary animal studies .

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